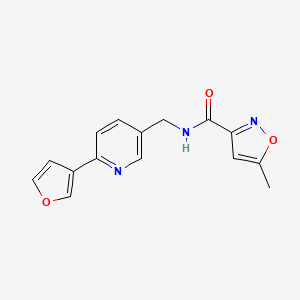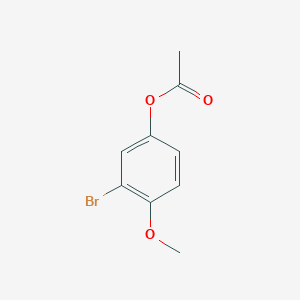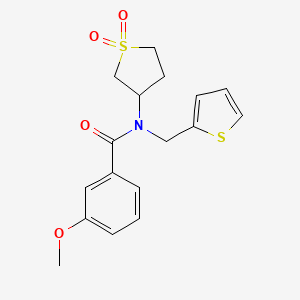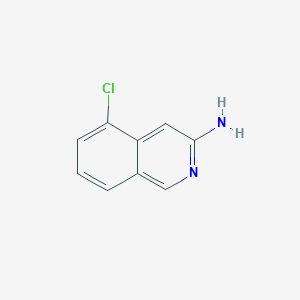![molecular formula C27H27N5OS B2821402 2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 422531-88-2](/img/structure/B2821402.png)
2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Activity
Compounds derived from quinazolin-4-one, similar to the compound , have been synthesized and screened for antimicrobial activity. These include derivatives synthesized through reactions with methyl iodide, α-chloroethylacetate, and α-bromobenzoylacetophenone, which showed potential as antimicrobial agents (Saleh et al., 2004).
Antiviral Activity
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been evaluated for their antiviral activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona virus, demonstrating the potential for quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).
Antituberculosis and Cytotoxicity
Research on 3-heteroarylthioquinoline derivatives, which share a structural motif with the compound of interest, has shown significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in antituberculosis therapy without displaying cytotoxic effects against mouse fibroblasts (Chitra et al., 2011).
Antibacterial and Antifungal Activities
Quinazolinone derivatives have been synthesized and tested for antibacterial and antifungal activities, showing effectiveness against various microorganisms and suggesting their utility in addressing bacterial and fungal infections (Patel et al., 2010).
Anticancer and Antitumor Activities
Anticancer Activity
Some quinazolinone derivatives have been identified to possess significant anticancer activity, as evidenced by their ability to inhibit the growth of certain cancer cell lines, suggesting their potential as anticancer agents (Nowak et al., 2015).
Anti-Monoamine Oxidase and Antitumor Activities
Research on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones has shown that some synthesized compounds exhibited high anti-monoamine oxidase and antitumor activities, indicating their potential therapeutic benefits in treating various disorders, including cancer (Markosyan et al., 2015).
Propiedades
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5OS/c33-25(32-17-15-31(16-18-32)22-11-5-2-6-12-22)20-34-27-29-24-14-8-7-13-23(24)26(30-27)28-19-21-9-3-1-4-10-21/h1-14H,15-20H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYWCBOHKRNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)





![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/no-structure.png)

![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)
![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)
